3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a methylbenzyl group and an oxopropylthio group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis begins with a purine derivative, such as 3-methylxanthine.
Alkylation: The purine derivative undergoes alkylation with 3-methylbenzyl chloride in the presence of a base like potassium carbonate to introduce the 3-methylbenzyl group.
Thioether Formation: The intermediate product is then reacted with 2-oxopropylthiol in the presence of a suitable catalyst to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It could have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition: Binding to the active site of an enzyme and preventing its activity.
Modulation: Interacting with a receptor to alter its signaling pathway.
Binding: Associating with nucleic acids to influence gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in cocoa and chocolate.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Biological Activity
The compound 3-methyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 303970-35-6 , is a purine derivative that has gained interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18N4O3S
- Molar Mass : 358.41 g/mol
- Chemical Structure : The structure features a purine base with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activities of purine derivatives like this compound can be diverse and include:
- Antimicrobial Activity : Some studies have indicated that purine derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this purine derivative have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antitumor Activity : Research has suggested that certain purine derivatives possess antitumor properties. Specifically, they may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially inhibiting pathways involved in inflammation and oxidative stress .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:
- Enzyme Inhibition : Many purine derivatives act as enzyme inhibitors, affecting pathways such as nucleotide synthesis or signaling pathways involving kinases.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cellular signaling, potentially influencing processes such as apoptosis and cell growth.
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of similar compounds:
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-5-4-6-12(7-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7H,8-9H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENMYGZHHHREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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